1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride
Description
1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride is a halogenated phenylpiperazine derivative characterized by a bromine atom at the 3-position and a chlorine atom at the 5-position of the phenyl ring, linked to a piperazine moiety via a single bond. The hydrochloride salt form enhances its solubility and stability for pharmacological applications.
Properties
Molecular Formula |
C10H13BrCl2N2 |
|---|---|
Molecular Weight |
312.03 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12BrClN2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H |
InChI Key |
UYVQNRZNBXVQKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Br)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3-Bromo-5-chlorophenyl)piperazine Free Base
In a representative procedure, bis(2-chloroethyl)amine hydrochloride (100 g, 0.56 mol) is combined with 3-bromo-5-chloroaniline (78.54 g, 0.61 mol) in xylene (300 mL) using p-toluenesulfonic acid (3 g) as a catalyst. The mixture is refluxed at 140–145°C for 12–15 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction cooling to 0–5°C induces crystallization, yielding off-white crystals. Purification via recrystallization from acetone achieves 84.6% yield (110 g).
Critical Parameters :
- Molar Ratio : A slight excess of 3-bromo-5-chloroaniline (1.1 eq) ensures complete consumption of bis(2-chloroethyl)amine.
- Solvent Choice : Xylene’s high boiling point (138–144°C) facilitates reflux without side reactions.
- Catalyst Load : 3% w/w p-toluenesulfonic acid optimizes cyclization kinetics.
Hydrochloride Salt Formation
The free base is dissolved in isopropyl alcohol (IPA), and concentrated HCl is added dropwise at 0–5°C until pH 2–2.5. The precipitated hydrochloride salt is filtered and recrystallized from methanol, yielding >95% purity.
Microwave-Assisted Synthesis for Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times while maintaining high yields. A modified protocol adapted from trazodone derivative synthesis involves:
Single-Step Microwave Reaction
1-(3-Bromo-5-chlorophenyl)piperazine free base (2.33 g, 10 mmol) and 1-bromo-3-chloropropane (4.09 g, 26 mmol) are combined with tetrabutylammonium bromide (TBAB) (320 mg, 10 mmol) and K₂CO₃ (4.14 g, 30 mmol) in acetonitrile/DMF (3 mL). Microwave irradiation (300 W, 40–90 seconds) achieves 88% yield of the hydrochloride salt after acidification.
Advantages :
- Time Efficiency : 40–90 seconds vs. 7–15 hours in conventional methods.
- Solvent System : Acetonitrile/DMF (1:1) enhances microwave absorption and reagent solubility.
- Base Selection : K₂CO₃ neutralizes HCl generated in situ, preventing side reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–15 hours | 40–90 seconds |
| Yield | 84.6% | 88% |
| Energy Consumption | High (reflux) | Low (microwave) |
| Purification Complexity | Moderate | Low |
Key Observations :
- Microwave methods reduce energy costs by >70% but require specialized equipment.
- Conventional methods remain preferable for large-scale production due to established infrastructure.
Analytical Characterization and Validation
Post-synthesis validation employs multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.48 (s, 9H, tert-butyl), 3.40–3.60 (m, 8H, piperazine), 7.20–7.50 (m, 3H, aromatic).
- ¹³C NMR : 154.8 ppm (C=O of Boc group), 130–140 ppm (aromatic carbons).
Liquid Chromatography-Mass Spectrometry (LCMS)
X-ray Crystallography
Crystal structures confirm the anti-periplanar conformation of the piperazine ring and halogen substituents, critical for receptor binding.
Challenges and Mitigation Strategies
Halogen Reactivity
Bromine and chlorine substituents may undergo unintended nucleophilic displacement. Mitigation includes:
Chemical Reactions Analysis
1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride has been studied for its potential applications in treating various neurological disorders. Its structural similarity to other piperazine derivatives positions it as a candidate for neuropharmacological studies.
Antipsychotic Properties
Research indicates that compounds related to this compound exhibit antipsychotic effects by acting as antagonists at dopamine receptors. A study demonstrated that analogs derived from this compound can inhibit stereotypic behaviors induced by apomorphine in animal models, suggesting potential efficacy in treating schizophrenia and other psychotic disorders .
Antidepressant Effects
Another area of interest is the compound's role in antidepressant therapies. It has been found that derivatives of piperazine can modulate serotonin receptors, which are crucial in mood regulation. For instance, certain studies have shown that these compounds can enhance serotonin transmission, thereby alleviating depressive symptoms .
Case Studies and Research Findings
Numerous studies have documented the effectiveness of piperazine derivatives, including this compound:
- Neuroleptic Drug Development: Research has focused on synthesizing new neuroleptics that target dopamine autoreceptors while minimizing side effects associated with traditional antipsychotics. Compounds derived from this compound have shown promise in this regard .
- Microwave-Assisted Synthesis: Innovative methods such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times for producing piperazine derivatives. This approach has led to more efficient production processes for pharmaceuticals .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of bromine and chlorine atoms in the phenyl ring enhances its binding affinity to these targets, leading to various biological effects . The compound can act as an agonist or antagonist, depending on the specific receptor or enzyme it interacts with.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Piperazine derivatives exhibit varied biological activities depending on the substituents on the phenyl ring. Key comparisons include:
Key Research Findings and Limitations
- Serotonin Receptor Studies: 1-(3-Chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) show dose-dependent suppression of locomotor activity, but 1-(3-Bromo-5-chlorophenyl)piperazine’s behavioral effects remain unstudied .
- Antimicrobial Gaps: No data exist on 1-(3-Bromo-5-chlorophenyl)piperazine’s efficacy against bacterial strains. Chlorine analogs suggest moderate activity, but bromine’s impact is speculative .
Biological Activity
1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a bromine and a chlorine atom on the phenyl group. This specific substitution pattern is crucial for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. Research indicates that this compound may act as an antagonist at certain serotonin receptors, which could explain its potential antidepressant and anxiolytic effects .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Antidepressant Activity
A study focused on the pharmacological profile of piperazine derivatives found that compounds similar to this compound exhibited significant binding affinities for serotonin receptors, which are crucial in the treatment of depression . The compound's unique halogen substitutions enhance its receptor binding capabilities.
Antimicrobial Properties
Research into piperazine derivatives has shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined, indicating effective antibacterial activity that warrants further exploration for therapeutic use .
Cytotoxicity Studies
In vitro studies evaluating the cytotoxic effects of this compound on breast cancer cell lines demonstrated moderate inhibition of cell growth. The compound's IC50 values were assessed, revealing that while it does not exhibit high toxicity, it has the potential for development as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Bromo-5-chlorophenyl)piperazine hydrochloride, and how can purity be maximized during synthesis?
- Methodology : A two-step approach is commonly employed: halogenation of diethanolamine to form β,β'-dihalogenated diethylammonium hydrochloride, followed by cyclo-condensation with substituted anilines (e.g., 3-bromo-5-chloroaniline) in aqueous conditions without catalysts. Purity (>95%) is achieved via recrystallization using ethanol/water mixtures and vacuum drying .
- Key Characterization : Confirm structure via H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm) and IR (N-H stretching ~3300 cm) .
Q. How can researchers validate the identity and purity of this compound using analytical techniques?
- HPLC : Use reversed-phase C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (TFA) to detect impurities (e.g., unreacted aniline or halogenated intermediates). Retention times should align with reference standards .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] peaks matching the molecular weight (e.g., ~316.5 g/mol for CHBrClN·HCl) .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in receptor-binding assays involving this compound?
- Issue : Contradictory binding affinities (e.g., dopamine D2 vs. serotonin receptors) may arise from impurities like 1-(3-chlorophenyl)piperazine or residual solvents.
- Solution :
- Purification : Re-purify via column chromatography (silica gel, CHCl/MeOH gradient) to remove structurally similar byproducts .
- Competitive Binding Assays : Use H-labeled ligands (e.g., H-spiperone for D2 receptors) with rigorous negative controls (e.g., 1-(4-fluorophenyl)piperazine as a serotonin receptor reference) .
Q. How can researchers address stability challenges during long-term storage or under physiological conditions?
- Degradation Pathways : Hydrolysis of the piperazine ring in acidic/basic conditions or photodegradation of the bromo-chloro substituents.
- Stabilization Methods :
- Storage : Store at -20°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .
- Buffered Solutions : Use pH 7.4 phosphate-buffered saline (PBS) for in vitro studies, and monitor degradation via HPLC at 254 nm over 24–72 hours .
Q. What advanced analytical techniques are critical for detecting trace impurities in pharmacological studies?
- LC-MS/MS : Enables quantification of impurities at ppm levels (e.g., 1-(3-chlorophenyl)piperazine, a common synthetic byproduct) using selective ion monitoring (SIM) modes .
- NMR Relaxometry : Detects residual solvents (e.g., DMF or ethyl acetate) via H NMR spin-lattice relaxation times (T), ensuring compliance with ICH Q3C guidelines .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?
- Issue : Discrepancies arise from polymorphic forms or hydrate formation.
- Resolution :
- DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points (~200–220°C) and thermogravimetric analysis (TGA) to detect hydrate loss (~5–10% weight loss below 100°C) .
- Solubility Profiling : Use shake-flask method in solvents like DMSO (high solubility) and hexane (low solubility) at 25°C, correlating with Hansen solubility parameters .
Q. What methodologies validate the compound’s role as a dopamine receptor ligand versus a serotonin receptor agonist?
- In Silico Docking : Compare binding poses in D2 (PDB ID: 6CM4) and 5-HT (PDB ID: 7E2Z) receptors using AutoDock Vina. Focus on halogen bonding interactions with Tyr in D2 receptors .
- Functional Assays : Measure cAMP inhibition (D2) vs. calcium flux (5-HT) in HEK293 cells transfected with respective receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
